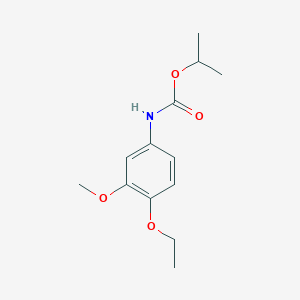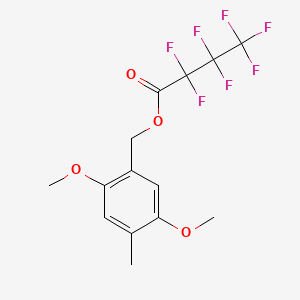methyl}-1H-1,2,4-triazole CAS No. 89440-46-0](/img/structure/B14396596.png)
1-{[1-(4-Chlorophenyl)cyclopentyl](phenylsulfanyl)methyl}-1H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{1-(4-Chlorophenyl)cyclopentylmethyl}-1H-1,2,4-triazole is a complex organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms This particular compound is characterized by the presence of a 4-chlorophenyl group, a cyclopentyl group, a phenylsulfanyl group, and a triazole ring
Vorbereitungsmethoden
The synthesis of 1-{1-(4-Chlorophenyl)cyclopentylmethyl}-1H-1,2,4-triazole involves multiple steps, typically starting with the preparation of the cyclopentyl and phenylsulfanyl intermediates. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium on carbon. Industrial production methods may involve large-scale reactions in batch or continuous flow reactors to ensure high yield and purity.
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring or the phenylsulfanyl group using reagents like sodium hydride or lithium diisopropylamide.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-{1-(4-Chlorophenyl)cyclopentylmethyl}-1H-1,2,4-triazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Triazole derivatives are known for their antifungal, antibacterial, and anticancer properties.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-{1-(4-Chlorophenyl)cyclopentylmethyl}-1H-1,2,4-triazole involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can bind to active sites on enzymes, inhibiting their activity. This compound may also interact with cellular pathways, affecting processes like cell division and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other triazole derivatives such as fluconazole, voriconazole, and itraconazole These compounds share the triazole ring structure but differ in their substituents, leading to variations in their biological activity and applications
Eigenschaften
CAS-Nummer |
89440-46-0 |
|---|---|
Molekularformel |
C20H20ClN3S |
Molekulargewicht |
369.9 g/mol |
IUPAC-Name |
1-[[1-(4-chlorophenyl)cyclopentyl]-phenylsulfanylmethyl]-1,2,4-triazole |
InChI |
InChI=1S/C20H20ClN3S/c21-17-10-8-16(9-11-17)20(12-4-5-13-20)19(24-15-22-14-23-24)25-18-6-2-1-3-7-18/h1-3,6-11,14-15,19H,4-5,12-13H2 |
InChI-Schlüssel |
HAGMEOSDBZTHSL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(N3C=NC=N3)SC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(6-Oxo-3-phenylpyridazin-1(6H)-yl)ethyl]urea](/img/structure/B14396518.png)
![Dimethyl {2-[(acetyloxy)imino]propyl}phosphonate](/img/structure/B14396524.png)
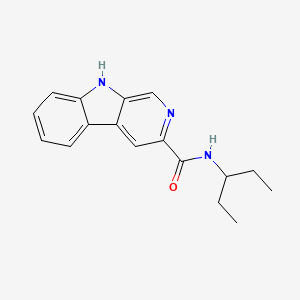
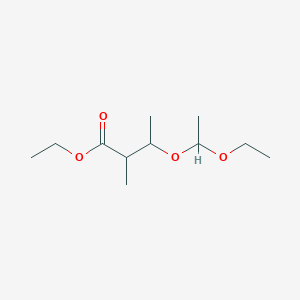

![N-Ethyl-N'-{4-[(7H-purin-6-yl)sulfanyl]butyl}urea](/img/structure/B14396546.png)
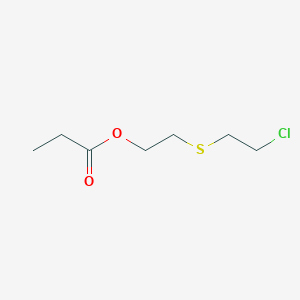



![Ethyl 2-[(6-phenylpyridin-2-yl)oxy]propanoate](/img/structure/B14396572.png)
